2-Ethyl-5-methanesulfonylbenzoic acid
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Overview
Description
2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethyl group at the second position and a methanesulfonyl group at the fifth position on the benzoic acid ring. This compound has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methanesulfonylbenzoic acid typically involves the introduction of the ethyl and methanesulfonyl groups onto the benzoic acid ring. One common method involves the use of ethylation and sulfonylation reactions. For instance, ethylation can be achieved using ethyl bromide in the presence of a base, while sulfonylation can be carried out using methanesulfonyl chloride in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
2-Ethyl-5-methanesulfonylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Ethylbenzoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties.
5-Methanesulfonylbenzoic acid: Lacks the ethyl group, affecting its reactivity and applications.
Mefenamic acid: A nonsteroidal anti-inflammatory drug with a similar benzoic acid structure but different substituents.
Uniqueness: 2-Ethyl-5-methanesulfonylbenzoic acid is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-5-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYUYUBXOSBGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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